

# GPR10 and its Endogenous Ligands: A Technical Guide for Researchers

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An In-depth Examination of the Prolactin-Releasing Peptide Receptor and its Role in Cellular Signaling

This technical guide provides a comprehensive overview of the G-protein coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR), and its endogenous ligands. Tailored for researchers, scientists, and drug development professionals, this document delves into the receptor's pharmacology, signaling pathways, and the experimental methodologies used for its characterization.

## Introduction

GPR10 is a class A G-protein coupled receptor (GPCR) that was initially identified as an orphan receptor.[1] Subsequent research de-orphanized it, identifying prolactin-releasing peptide (PrRP) as its endogenous ligand.[2] PrRP exists in two main isoforms, a 31-amino acid peptide (PrRP-31) and a shorter 20-amino acid version (PrRP-20), both of which are biologically active.[3][4] While initially named for its ability to stimulate prolactin release from anterior pituitary cells, the physiological roles of the GPR10/PrRP system are now understood to be more diverse, encompassing the regulation of energy homeostasis, stress responses, and cardiovascular function.[1][5][6] The receptor is expressed in various regions of the brain, including the hypothalamus and brainstem, consistent with its multifaceted functions.[3]

## Endogenous Ligands and Receptor Pharmacology

The endogenous ligands for GPR10 are the peptides PrRP-20 and PrRP-31, with forms existing in both humans and rats. These peptides bind to GPR10 with high affinity, initiating downstream signaling cascades. The binding affinities and functional potencies of these ligands have been characterized through various in vitro assays, as summarized in the table below.

## **Quantitative Data on Endogenous Ligand Interactions with GPR10**

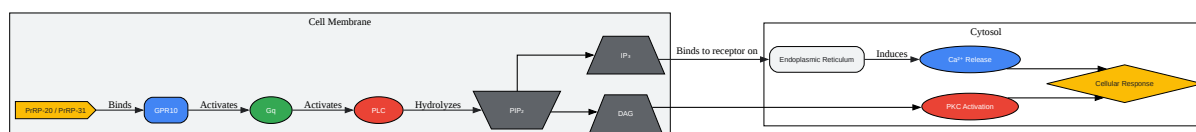
Ligand	Assay Type	Cell Line	Parameter	Value (nM)	Reference
Human PrRP-20	Radioligand Binding (Competition)	HEK293-GPR10	K <sub>i</sub>	0.26 ± 0.07	[7]
Human PrRP-31	Radioligand Binding (Competition)	HEK293-GPR10	K <sub>i</sub>	1.03 ± 0.41	[7]
Rat PrRP-20	Radioligand Binding (Competition)	HEK293-GPR10	K <sub>i</sub>	0.22 ± 0.06	[7]
Rat PrRP-31	Radioligand Binding (Competition)	HEK293-GPR10	K <sub>i</sub>	0.33 ± 0.11	[7]
Human PrRP-20	Calcium Mobilization	HEK293-GPR10	EC <sub>50</sub>	1.06 ± 0.22	[7]
Human PrRP-31	Calcium Mobilization	HEK293-GPR10	EC <sub>50</sub>	1.54 ± 0.26	[7]
Rat PrRP-20	Calcium Mobilization	HEK293-GPR10	EC <sub>50</sub>	0.75 ± 0.06	[7]
Rat PrRP-31	Calcium Mobilization	HEK293-GPR10	EC <sub>50</sub>	1.56 ± 0.42	[7]
[ <sup>125</sup> I]-PrRP-20	Radioligand Binding (Saturation)	HEK293-GPR10	K <sub>-</sub>	0.026 ± 0.006 (High Affinity Site)	[7]
[ <sup>125</sup> I]-PrRP-20	Radioligand Binding (Saturation)	HEK293-GPR10	K <sub>-</sub>	0.57 ± 0.14 (Low Affinity Site)	[7]

## Signaling Pathways

Activation of GPR10 by its endogenous ligands, PrRP-20 and PrRP-31, primarily initiates signaling through the Gq alpha subunit of the heterotrimeric G-protein complex. However, evidence also suggests potential coupling to Gi and other downstream pathways in a cell-type-dependent manner.

## Gq-Mediated Signaling

The predominant signaling pathway for GPR10 involves the activation of phospholipase C (PLC) via the Gq protein. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7]



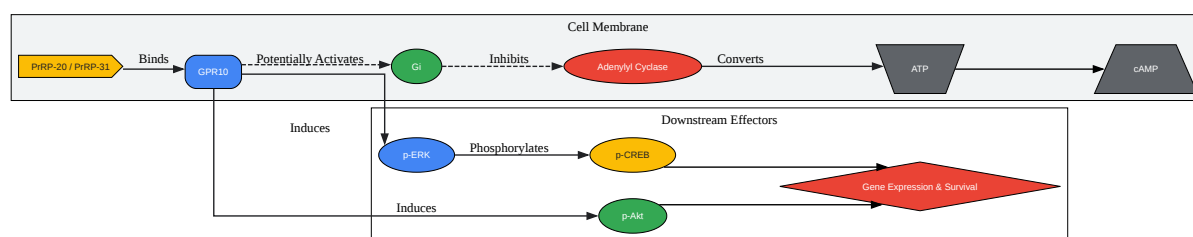
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Caption: GPR10 Gq-mediated signaling pathway.

## Other Potential Signaling Pathways

While Gq coupling is well-established, some studies suggest that GPR10 may also couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, other reports indicate no effect on cAMP levels.[7] Furthermore, activation of GPR10 has been shown to induce the phosphorylation of downstream kinases such as ERK (extracellular signal-regulated kinase), Akt (protein kinase B), and CREB (cAMP

response element-binding protein), suggesting the involvement of additional complex signaling networks.[4][8]



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Caption: Potential alternative GPR10 signaling pathways.

## Experimental Protocols

The characterization of GPR10 and its ligands relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

### Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity ( $K_i$ ) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

#### 1. Membrane Preparation:

- Culture HEK293 cells stably expressing GPR10.

- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4) with protease inhibitors.
- Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.

## 2. Binding Reaction:

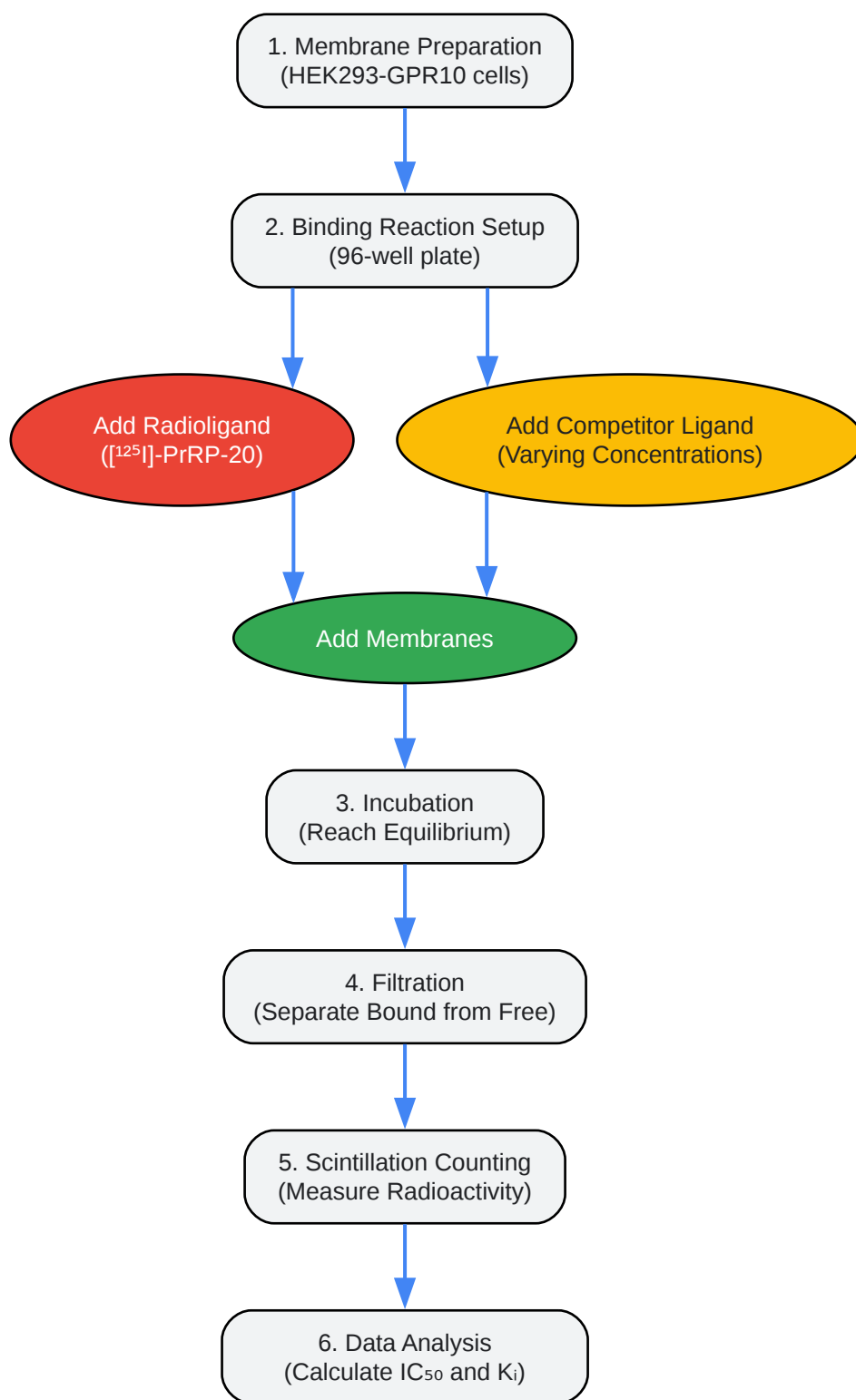
- In a 96-well plate, add in the following order:
  - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4).
  - A fixed concentration of radioligand (e.g., [<sup>125</sup>I]-PrRP-20, typically at or below its K<sub>d</sub> value).
  - A range of concentrations of the unlabeled competitor ligand (e.g., PrRP-31).
  - For total binding wells, add buffer instead of competitor.
  - For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 1 μM PrRP-20).
  - Initiate the binding reaction by adding the membrane preparation.
- Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

## 3. Filtration and Counting:

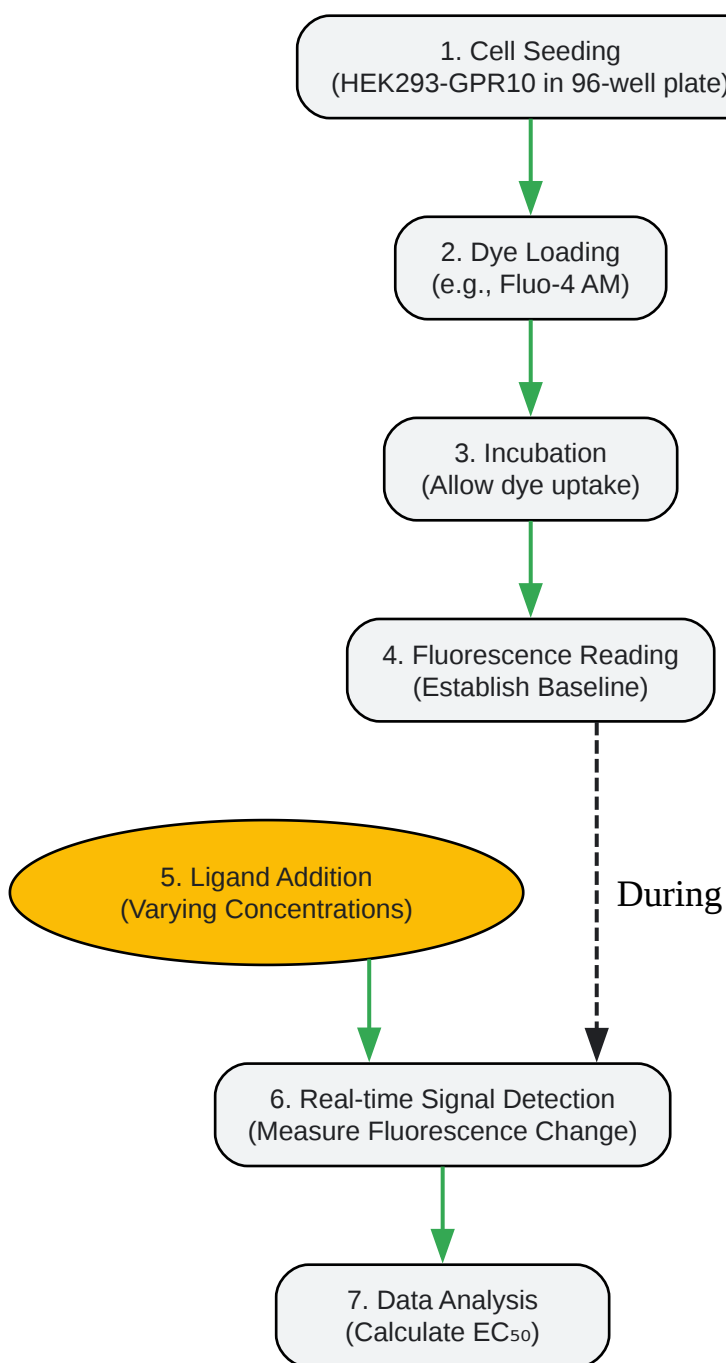
- Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.

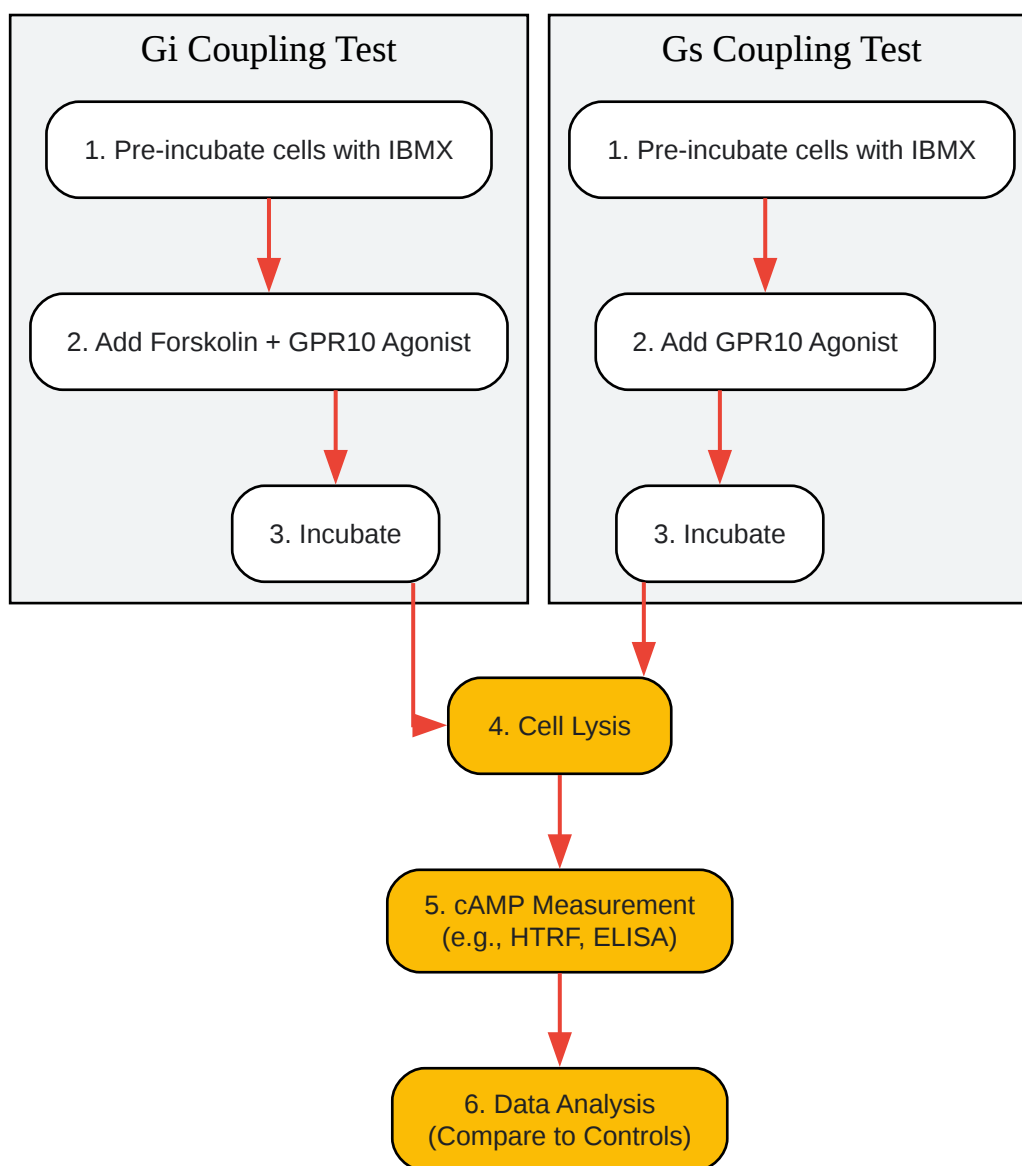
#### 4. Data Analysis:

- Subtract the non-specific binding from all other measurements to obtain specific binding.
- Plot the specific binding as a percentage of the total specific binding against the logarithm of the competitor concentration.
- Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC<sub>50</sub> value.
- Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_-)$ , where [L] is the concentration of the radioligand and K<sub>-</sub> is its dissociation constant.









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